molecular formula C8H9F3N2 B2656144 (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine CAS No. 2248200-40-8

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine

Cat. No.: B2656144
CAS No.: 2248200-40-8
M. Wt: 190.169
InChI Key: YVSUROSTXTWEKJ-BYPYZUCNSA-N
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Description

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with three fluorine atoms and an amine group attached to a propan-1-amine chain. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5,6-trifluoropyridine and (S)-propan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

    Reaction Steps: The key steps involve the nucleophilic substitution of the fluorine atoms on the pyridine ring with the amine group, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3,5-Difluoropyridin-2-yl)propan-1-amine: Lacks one fluorine atom compared to the target compound.

    (2S)-2-(3,4,5-Trifluorophenyl)propan-1-amine: Features a phenyl ring instead of a pyridine ring.

    (2S)-2-(3,5,6-Trifluoropyridin-2-yl)butan-1-amine: Has a butan-1-amine chain instead of a propan-1-amine chain.

Uniqueness

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUROSTXTWEKJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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